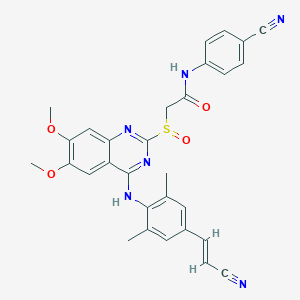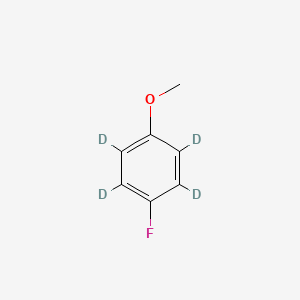
4-Fluoroanisole-2,3,5,6-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoroanisole-2,3,5,6-d4 is a deuterated derivative of 4-Fluoroanisole, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced with deuterium. This compound has the molecular formula C7H3D4FO and a molecular weight of 130.15 g/mol . It is commonly used as a stable isotope-labeled compound in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Fluoroanisole involves the reaction of p-bromofluorobenzene with sodium methoxide in the presence of a solvent such as dimethylformamide (DMF). The reaction is typically carried out under heating and stirring conditions to yield 4-Fluoroanisole . For the deuterated version, deuterated reagents and solvents are used to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of 4-Fluoroanisole-2,3,5,6-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoroanisole-2,3,5,6-d4 can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The aromatic ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-fluorobenzaldehyde or 4-fluorobenzoic acid .
Aplicaciones Científicas De Investigación
4-Fluoroanisole-2,3,5,6-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of pharmaceutical compounds.
Industry: Applied in environmental studies to detect and quantify pollutants in air, water, soil, and food
Mecanismo De Acción
The mechanism of action of 4-Fluoroanisole-2,3,5,6-d4 depends on its specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the identification and quantification of compounds. In metabolic studies, the stable isotope labeling allows researchers to track the movement and transformation of the compound within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoroanisole: The non-deuterated version with similar chemical properties but different isotopic composition.
3-Fluoroanisole: A positional isomer with the fluorine atom at the 3-position instead of the 4-position.
4-Methoxyfluorobenzene: Another name for 4-Fluoroanisole, highlighting the methoxy and fluorine substituents.
Uniqueness
4-Fluoroanisole-2,3,5,6-d4 is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis compared to non-deuterated analogs.
Propiedades
Fórmula molecular |
C7H7FO |
|---|---|
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
1,2,4,5-tetradeuterio-3-fluoro-6-methoxybenzene |
InChI |
InChI=1S/C7H7FO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D |
Clave InChI |
VIPWUFMFHBIKQI-QFFDRWTDSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1OC)[2H])[2H])F)[2H] |
SMILES canónico |
COC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-Phosphono-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B12398943.png)


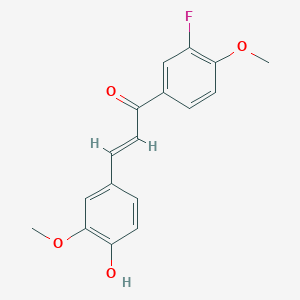
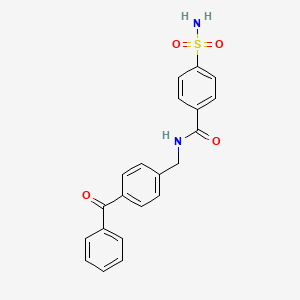

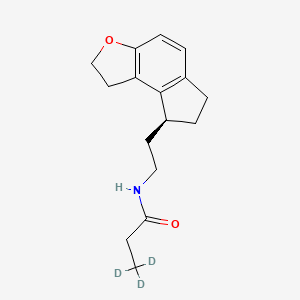
![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-iodophenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12398995.png)
